molecular formula C16H24N6O2 B12183376 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12183376
M. Wt: 332.40 g/mol
InChI Key: PJWZYKNSNXYZFD-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazole ring attached to a purine scaffold, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. One common method involves the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, its structural features allow it to interact with enzymes, potentially inhibiting their activity by mimicking natural substrates or binding to active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is unique due to its combination of a purine scaffold with a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an enzyme inhibitor make it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N6O2

Molecular Weight

332.40 g/mol

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C16H24N6O2/c1-9(2)6-7-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)8-10(3)19-22/h8-9,12-13H,6-7H2,1-5H3,(H,18,23,24)

InChI Key

PJWZYKNSNXYZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3C(N2CCC(C)C)C(=O)NC(=O)N3C)C

Origin of Product

United States

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